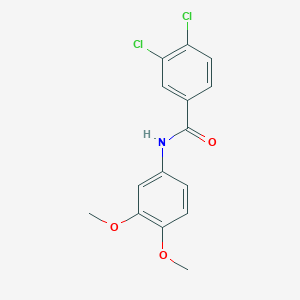![molecular formula C22H24N2O7 B343254 ethyl 1'-(2-ethoxy-2-oxoethyl)-5-acetyl-2-amino-2'-oxo-2',3'-dihydro-6-methyl-spiro[4H-pyran-4,3'-(2'H)-indole]-3-carboxylate](/img/structure/B343254.png)
ethyl 1'-(2-ethoxy-2-oxoethyl)-5-acetyl-2-amino-2'-oxo-2',3'-dihydro-6-methyl-spiro[4H-pyran-4,3'-(2'H)-indole]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its indole and pyran rings, which are fused together in a spiro configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including acetylation, amination, and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyls, into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate
- 2-[2-(2-Aminoethoxy)ethoxy]ethanol
- Diethyl iminodiacetate
Uniqueness
Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C22H24N2O7 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
ethyl 5//'-acetyl-2//'-amino-1-(2-ethoxy-2-oxoethyl)-6//'-methyl-2-oxospiro[indole-3,4//'-pyran]-3//'-carboxylate |
InChI |
InChI=1S/C22H24N2O7/c1-5-29-16(26)11-24-15-10-8-7-9-14(15)22(21(24)28)17(12(3)25)13(4)31-19(23)18(22)20(27)30-6-2/h7-10H,5-6,11,23H2,1-4H3 |
Clave InChI |
FWVFZJKFGAVLMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC)N)C)C(=O)C |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC)N)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343171.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B343173.png)
![2-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343176.png)
![2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343177.png)
![ethyl {2-[2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B343178.png)
![2-chlorobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343179.png)
![N-[1-({2-[(4,5-dibromo-2-furyl)methylene]hydrazino}carbonyl)-3-methyl-4-phenyl-1,3-butadienyl]benzamide](/img/structure/B343180.png)
![5-methyl-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343181.png)
![3-(2-furyl)-2-methylacrylaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343182.png)
![3-(Butylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B343184.png)
![N-(1-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B343188.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B343192.png)
![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343193.png)

